Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate
Overview
Description
Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate is a useful research compound. Its molecular formula is C18H28N2O2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl (1R,2R)-2-(benzylamino)-cyclohexylcarbamate is an organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H28N2O2
- CAS Number : 1354486-21-7
- IUPAC Name : tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate
The compound features a cyclohexyl ring linked to a benzylamino group via a carbamate functional group. This unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator, influencing various biochemical pathways. The precise molecular targets remain under investigation, but preliminary studies suggest potential interactions with:
- Enzymes : It may inhibit or activate enzymes critical in metabolic pathways.
- Receptors : Possible modulation of receptor activity could lead to therapeutic effects.
Antimicrobial Activity
A study investigated the antibacterial properties of related carbamate derivatives, revealing that compounds similar to this compound exhibited significant activity against various bacterial strains. The microdilution broth susceptibility assay highlighted effectiveness against:
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | High |
Micrococcus luteus | High |
Bacillus cereus | Moderate |
Pseudomonas aeruginosa | Low |
Streptococcus fecalis | Low |
These findings indicate a promising potential for this compound in developing new antibacterial agents, particularly against drug-resistant strains .
Cytotoxicity Studies
Cytotoxicity assessments using the Artemia salina bioassay demonstrated that while some derivatives showed effective antibacterial properties, they also exhibited low toxicity levels. This balance is crucial for therapeutic applications, suggesting that compounds like this compound could be further explored for safe medicinal use .
Medicinal Chemistry
Research indicates that compounds within the carbamate class, including this compound, are being explored for their potential in drug development. Their ability to interact with biological targets makes them suitable candidates for designing new therapeutic agents aimed at various diseases, including infections caused by resistant bacteria .
Organic Synthesis
In addition to its biological applications, this compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules necessary for pharmaceutical development .
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-(benzylamino)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-16-12-8-7-11-15(16)19-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,19H,7-8,11-13H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFCVOVRLIBVAP-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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